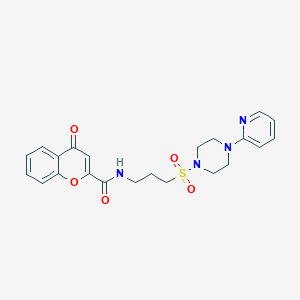

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The synthesis of novel compounds derived from 1,2,3-triazole derivatives has been explored, showcasing their potential as antimicrobial agents. These compounds exhibit moderate to good activities against various bacterial and fungal strains, highlighting the versatility of triazole derivatives in drug design (Jadhav et al., 2017).

- Another study focused on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, demonstrating the importance of structural analysis in developing effective therapeutic agents (Butler et al., 2013).

- Research on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has contributed to understanding the compound's mechanism of action against cancer cell lines (Hao et al., 2017).

Biological Applications

- A notable application in biological research involves the evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer properties, with certain compounds showing cytotoxic effects on breast cancer cell lines. This research emphasizes the potential of fluorinated compounds in cancer therapy (Butler et al., 2013).

- Another aspect of biological applications is demonstrated through the study of experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles. This research sheds light on the molecular interactions that can influence the biological activity of these compounds (Shukla et al., 2014).

Medicinal Chemistry and Drug Development

- The discovery and development of novel pharmaceuticals often involve the synthesis and evaluation of compounds with potential biological activities. Studies on compounds related to the query molecule have highlighted their antitumor and antimicrobial properties, paving the way for new treatments (Jadhav et al., 2017; Hao et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-difluorobenzyl chloride with 2-fluoroaniline to form N-(3,5-difluorobenzyl)-2-fluoroaniline. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding triazole. Finally, the triazole is reacted with 4-isocyanato-2,6-difluorobenzamide to form the desired compound.", "Starting Materials": [ "3,5-difluorobenzyl chloride", "2-fluoroaniline", "sodium azide", "copper sulfate", "4-isocyanato-2,6-difluorobenzamide" ], "Reaction": [ "Step 1: React 3,5-difluorobenzyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine to form N-(3,5-difluorobenzyl)-2-fluoroaniline.", "Step 2: React N-(3,5-difluorobenzyl)-2-fluoroaniline with sodium azide and copper sulfate in a solvent such as DMF to form the corresponding triazole.", "Step 3: React the triazole with 4-isocyanato-2,6-difluorobenzamide in a solvent such as THF to form N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |

Número CAS |

1291872-12-2 |

Fórmula molecular |

C16H12F3N5O |

Peso molecular |

347.301 |

Nombre IUPAC |

N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |

Clave InChI |

KTJFUAUOTJGVHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |

Solubilidad |

soluble |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)